Cas no 176447-94-2 (N-Desmethyldofetilide)

N-Desmethyldofetilide structure
N-Desmethyldofetilide structure
Product Name:N-Desmethyldofetilide
CAS No:176447-94-2
MF:C18H25N3O5S2
MW:427.538202047348
MDL:MFCD00871914
CID:223654
PubChem ID:10455225
Update Time:2025-04-19

N-Desmethyldofetilide Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide,N-[4-[2-[[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-
    • N-Desmethyldofetilide
    • [Cy3B]-N-Demethyldofetilide
    • N-DESMETHYLDOFETILIFIDE
    • UK 71385
    • N-{4-{2-{2-[4-(Methanesulfonamido)phenoxy]ethyl}amino}phenyl}methanesulfonamide
    • Dofetilide Related CoMpound A
    • N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]phenyl]methanesulfonamide
    • Dofetilide Related Compound A (25 mg) (N-[4-(2-(2-[4-(methanesulfonamido)phenoxy]ethyl)amino)phenyl]methanesulfonamide)
    • N-(4-(2-((4-(Methylsulfonamido)phenethyl)amino)ethoxy)phenyl)methanesulfonamide
    • N-Desmethyl dofetilide
    • N-(4-(2-(4-(methylsulfonamido)phenethylamino)ethoxy)phenyl)methanesulfonamide
    • BCP15549
    • Methanesulfonamide, N-[4-[2-[[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-
    • AK668649
    • N-[4-[2-[2-[4-(methanesulfonamido)phenoxy]ethylamino]ethyl]p
    • GC84E3XA91
    • AS-74449
    • C18H25N3O5S2
    • AKOS030621546
    • UNII-GC84E3XA91
    • CHEMBL992
    • N-Desmethyldofetilide;UK-71385;UK 71385;UK71385
    • EX-A598
    • BHA44794
    • SCHEMBL7853191
    • 176447-94-2
    • N-(4-(2-(2-(4-(Methanesulfonamido)phenoxy)ethyl)amino)phenyl)methanesulfonamide
    • UK-71385
    • Methanesulfonamide, N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)-
    • N-[4-(2-{[2-(4-methanesulfonamidophenoxy)ethyl]amino}ethyl)phenyl]methanesulfonamide
    • A857025
    • F17402
    • MDL: MFCD00871914
    • Inchi: 1S/C18H25N3O5S2/c1-27(22,23)20-16-5-3-15(4-6-16)11-12-19-13-14-26-18-9-7-17(8-10-18)21-28(2,24)25/h3-10,19-21H,11-14H2,1-2H3
    • InChI Key: JITIJIUDNAYXKK-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=CC(=CC=1)CCNCCOC1C=CC(=CC=1)NS(C)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 427.12375
  • Monoisotopic Mass: 427.12356325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 11
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 623.5±65.0 °C at 760 mmHg
  • Flash Point: 330.9±34.3 °C
  • Solubility: Very slightly soluble (0.94 g/l) (25 º C),
  • PSA: 113.6
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

N-Desmethyldofetilide Security Information

N-Desmethyldofetilide Pricemore >>

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